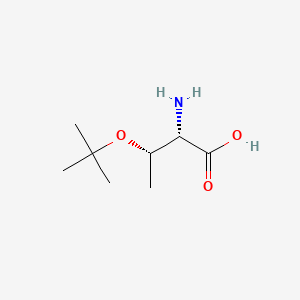![molecular formula C12H15NO B2522973 N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine CAS No. 1429381-81-6](/img/structure/B2522973.png)
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine is a fascinating chemical compound with a unique structure that makes it an ideal candidate for investigating various chemical reactions and biological processes. This compound is part of the hydroxylamine derivatives family, which are known for their diverse applications in scientific research.
Métodos De Preparación
The synthesis of N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the reaction of N-alkylhydroxylamines with monosubstituted allenes, yielding nitrones and oximes in good yields . Another method includes the use of m-CPBA as an oxidant in ethyl acetate, enabling efficient oxidation of various aliphatic amines to oximes under catalyst-free conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-CPBA, leading to the formation of oximes.
Reduction: It can be reduced to form corresponding amines under specific conditions.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups. Common reagents used in these reactions include m-CPBA, triethylamine, and various transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine has diverse applications in scientific research:
Chemistry: It is used to investigate various chemical reactions, including oxidation and substitution reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for nitrene transfer reactions, which are facilitated by transition metal catalysts . These reactions lead to the formation of various functionalized products, highlighting the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine can be compared with other hydroxylamine derivatives, such as N-hydroxybenzimidazole and N-hydroxyphthalimide . These compounds share similar structural features but differ in their reactivity and applications. For instance, N-hydroxybenzimidazole is used for direct C-H functionalization reactions, while N-hydroxyphthalimide is known for its role in generating active N-oxyl radicals . The unique structure of this compound makes it particularly suitable for specific chemical and biological studies.
Propiedades
IUPAC Name |
(NE)-N-(5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13-14/h6-7,14H,3-5H2,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSOISDFKVEZFS-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=NO)C2=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCC/C(=N\O)/C2=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2522891.png)

![6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2522894.png)
![3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2522895.png)
![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol](/img/structure/B2522898.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)




![2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2522909.png)

